

"New Red" Fluorochromes: Application Notes and Protocols for Advanced Flow Cytometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of "New Red" fluorochromes has significantly advanced the capabilities of multicolor flow cytometry. These novel dyes, characterized by their exceptional brightness, high photostability, and narrow emission spectra, enable more precise and sensitive detection of cell populations, particularly those with low antigen expression. This document provides detailed application notes and protocols for the effective utilization of these next-generation red fluorescent dyes in various research and drug development applications. For the purpose of these notes, we will focus on the properties and application of a representative "New Red" dye family, the StarBright Red™ Dyes, which are excitable by the 640 nm red laser.[1]

Key Advantages of "New Red" Fluorochromes

Modern red fluorescent dyes offer several distinct advantages over traditional fluorochromes:

- Exceptional Brightness: Many **new red** dyes are designed to be brighter than conventional dyes, enhancing the resolution of dimly expressed markers.[1][2]
- Narrow Excitation and Emission Spectra: This characteristic minimizes spectral overlap into adjacent channels, reducing the complexity of compensation and improving data quality.[1][3]



- High Photostability: Resistance to photobleaching ensures signal stability during prolonged exposure to laser light, which is critical for cell sorting applications.[1]
- Excellent Stability and Fixative Compatibility: These dyes are stable and can be used with common formalin or alcohol-based fixatives without significant loss of signal.[1][2]
- Minimal Non-specific Staining: Reduced background staining compared to some tandem dyes leads to cleaner data and more reliable population identification.[1]
- No Special Buffer Requirements: Compatibility with standard staining buffers simplifies experimental workflows.[1][3]

Quantitative Data Summary

The following tables summarize the key characteristics of a representative family of "**New Red**" dyes, the StarBright Red™ Dames, for easy comparison.

Table 1: Spectral Properties of StarBright Red™ Dyes

Dye Name	Excitation Laser (nm)	Maximum Emission (nm)	Relative Brightness
StarBright Red 670	640	~670	High
StarBright Red 715	640	~715	Very High
StarBright Red 775	640	~775	High
StarBright Red 815	640	~815	High

Data compiled from publicly available information.[1]

Table 2: Performance Characteristics of "New Red" Dyes



Characteristic	Performance	
Photostability	High resistance to photobleaching.[1]	
Fixative Compatibility	Compatible with formalin and alcohol-based fixatives.[1]	
Staining Buffer	Compatible with standard flow cytometry staining buffers.[1][3]	
Lot-to-Lot Variation	Minimal, ensuring reproducible and consistent staining.[1][2]	
Background	Minimal background compared to cyanine- containing tandem dyes.[1]	

Experimental Protocols

Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the staining of surface markers on human PBMCs using a "**New Red**" dye-conjugated antibody.

Materials:

- Freshly isolated or cryopreserved human PBMCs
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- "New Red" dye-conjugated primary antibody (e.g., StarBright Red 715 anti-human CD4)
- Other fluorescently-labeled antibodies for multicolor panel
- Fc receptor blocking solution (optional)
- Viability dye (e.g., a fixable viability dye)
- 12 x 75 mm polystyrene tubes



- Centrifuge
- · Flow cytometer with a 640 nm laser

Procedure:

- Cell Preparation:
 - Start with a single-cell suspension of PBMCs at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[4]
 - If using cryopreserved cells, thaw them quickly and wash to remove cryoprotectant.
- Fc Receptor Blocking (Optional):
 - Incubate cells with an Fc receptor blocking solution for 10 minutes at 4°C to reduce nonspecific antibody binding.
- Viability Staining:
 - Wash the cells once with PBS.
 - Resuspend the cell pellet in the appropriate buffer for the viability dye and add the dye according to the manufacturer's instructions.
 - Incubate for 15-30 minutes at 4°C, protected from light.
 - Wash the cells twice with Flow Cytometry Staining Buffer.
- Antibody Staining:
 - Resuspend the cells in 100 μL of Flow Cytometry Staining Buffer.
 - Add the predetermined optimal concentration of the "New Red" dye-conjugated antibody and any other antibodies in the panel.
 - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing:



- Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.[4]
- Discard the supernatant.
- Repeat the wash step.
- Fixation (Optional):
 - If fixation is required, resuspend the cell pellet in 100-200 μL of a suitable fixation buffer (e.g., 1-4% paraformaldehyde in PBS) and incubate for 15-20 minutes at room temperature in the dark.
 - Wash the cells once with Flow Cytometry Staining Buffer.
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 μL of Flow Cytometry Staining Buffer.
 - Acquire the samples on a flow cytometer equipped with a 640 nm laser.
 - Ensure proper setup of compensation controls using single-stained samples for each fluorochrome in the panel.[5][6]

Protocol 2: Intracellular Cytokine Staining

This protocol outlines the procedure for detecting intracellular cytokines using a "**New Red**" dye-conjugated antibody following cell stimulation.

Materials:

- Cell stimulation reagents (e.g., PMA, Ionomycin)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- "New Red" dye-conjugated anti-cytokine antibody (e.g., StarBright Red 670 anti-human IFN-γ)
- Surface marker antibodies



- Fixation/Permeabilization Buffer Kit
- Permeabilization Buffer
- Flow Cytometry Staining Buffer

Procedure:

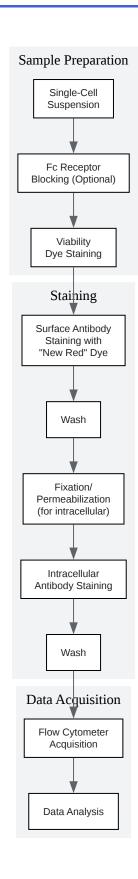
- Cell Stimulation:
 - Stimulate cells in culture medium with appropriate reagents for 4-6 hours in the presence of a protein transport inhibitor.
- Surface Staining:
 - Wash the stimulated cells and perform surface antibody staining as described in Protocol
 1, steps 1-5.
- · Fixation and Permeabilization:
 - After surface staining, wash the cells and resuspend in Fixation/Permeabilization solution.
 - Incubate for 20 minutes at 4°C.
 - Wash the cells twice with Permeabilization Buffer.
- Intracellular Staining:
 - Resuspend the fixed and permeabilized cells in 100 μL of Permeabilization Buffer.
 - Add the "New Red" dye-conjugated anti-cytokine antibody.
 - Incubate for 30-45 minutes at 4°C in the dark.
- Washing and Acquisition:
 - Wash the cells twice with Permeabilization Buffer.



 Resuspend the cells in Flow Cytometry Staining Buffer for acquisition on the flow cytometer.

Mandatory Visualizations

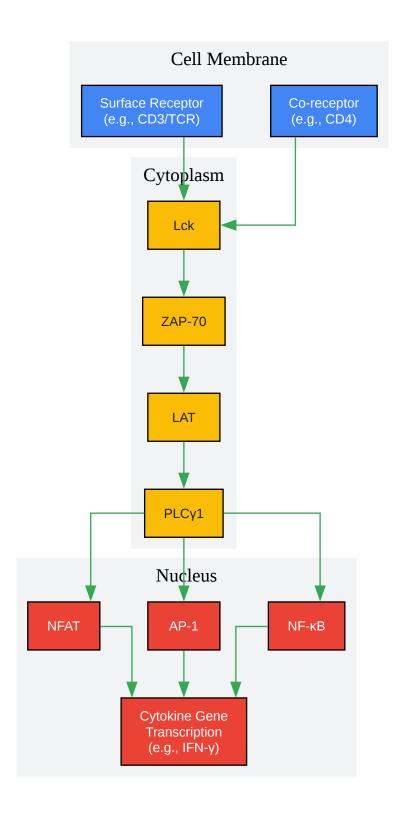




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Caption: General experimental workflow for flow cytometry using "New Red" dyes.





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Caption: Simplified T-cell activation signaling pathway leading to cytokine production.



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